molecular formula C21H19N5O2 B2945822 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide CAS No. 2034451-88-0

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide

Cat. No. B2945822
CAS RN: 2034451-88-0
M. Wt: 373.416
InChI Key: TYJRKMRLMYRXRE-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been extensively studied for its potential use in cancer immunotherapy.

Mechanism of Action

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide blocks the adenosine A2A receptor, which is known to suppress the immune response in the tumor microenvironment. By blocking this receptor, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide can enhance the immune response and increase the effectiveness of cancer immunotherapy. This mechanism of action has been extensively studied in preclinical models and has shown promising results.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide has been shown to enhance the anti-tumor activity of T cells by blocking the adenosine A2A receptor. This results in increased cytokine production, enhanced T cell proliferation, and increased cytotoxic activity. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide has also been shown to reduce the number of regulatory T cells in the tumor microenvironment, which further enhances the immune response.

Advantages and Limitations for Lab Experiments

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the study of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide. One area of research is the development of more potent and selective inhibitors of the adenosine A2A receptor. Another area of research is the combination of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide with other immunotherapies, such as checkpoint inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide in humans.
Conclusion:
In conclusion, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a small molecule inhibitor that targets the adenosine A2A receptor and has shown promising results for its potential use in cancer immunotherapy. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide in cancer immunotherapy.

Synthesis Methods

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide involves the reaction between 3-cyanopyrazin-2-yl chloroformate and (1r,4r)-4-aminocyclohexane-1-carboxylic acid, followed by the reaction with isoquinoline-1-carboxylic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the anti-tumor activity of T cells by blocking the adenosine A2A receptor. This receptor is known to suppress the immune response in the tumor microenvironment. By blocking this receptor, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide can enhance the immune response and increase the effectiveness of cancer immunotherapy.

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRKMRLMYRXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide

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